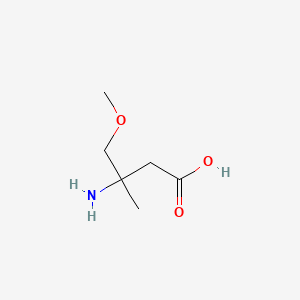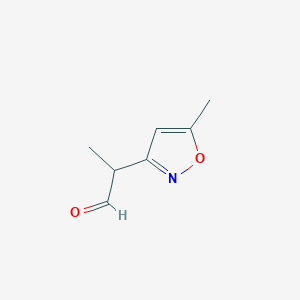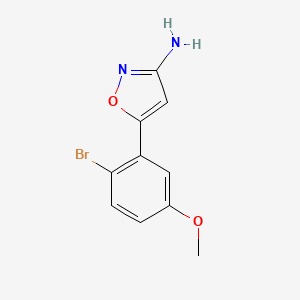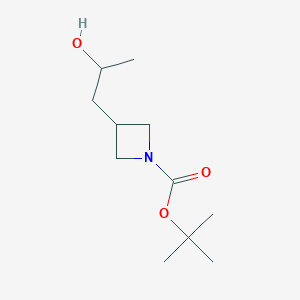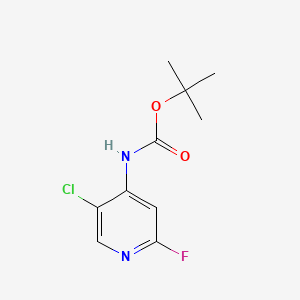![molecular formula C7H5ClN2O2 B15314839 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one CAS No. 2137627-63-3](/img/structure/B15314839.png)
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring
Méthodes De Préparation
The synthesis of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one typically involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with formaldehyde. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one can be compared with similar compounds such as:
6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: This compound has a similar pyridine-based structure but with different substituents and biological activities.
Piritrexim: A synthetic antifolate with a pyrido[2,3-d]pyrimidine structure, known for its antitumor properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of a chloro substituent, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
2137627-63-3 |
|---|---|
Formule moléculaire |
C7H5ClN2O2 |
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
6-chloro-1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h1-2H,3H2,(H,10,11) |
Clé InChI |
DWGAHWXYQCRZAH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=N2)Cl)NC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


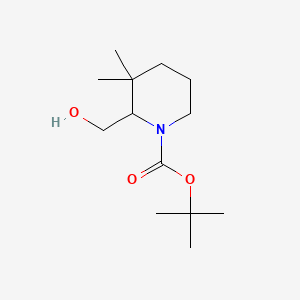
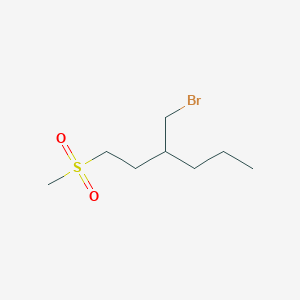
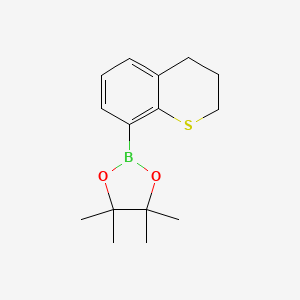
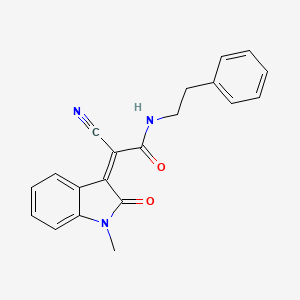
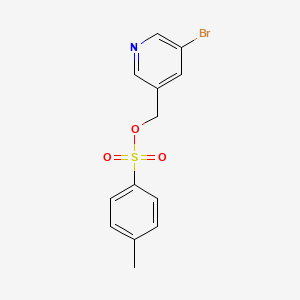
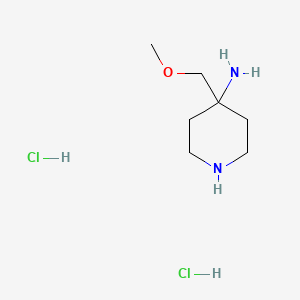
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
